N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O/c1-25-9-11-27(12-10-25)18(17-7-4-8-26(17)2)14-24-19(28)15-5-3-6-16(13-15)20(21,22)23/h3-8,13,18H,9-12,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOZYYCIPAEBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Potential Applications
Based on its structural features, N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide may have potential applications in:
- Pharmaceutical Research: Due to its complex structure, this compound may be valuable in medicinal chemistry and drug discovery.
- Biological Applications: The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it an interesting candidate for various biological applications.
- Molecular Interaction Studies: Molecular docking and dynamics simulations could study the interactions of this compound with potential target proteins.
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Methylpiperazin-1-yl)-3-trifluoromethylbenzamide | Similar benzamide core; lacks pyrrole | Potential anticancer activity |
| 4-Methoxy-N-(pyridin-3-yl)benzamide | Contains a pyridine instead of pyrrole | Known for anti-inflammatory effects |
| 3-Trifluoromethyl-N-piperidinylbenzamide | Contains piperidine instead of piperazine | Exhibits neuropharmacological effects |
These compounds highlight the versatility of the benzamide framework and its potential for diverse biological activities. The unique combination of piperazine and pyrrole moieties in this compound may confer distinct properties compared to these analogs, warranting further investigation into its specific mechanisms of action.
Comparison with Similar Compounds
Structural Analogues with Piperazine and Benzamide/Benzoyl Moieties
Key Compounds:
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Structure: Contains a 4-chloro-3-(trifluoromethyl)benzoyl group linked to piperazine. Properties: Melting point (MP) = 241–242°C; EI-MS m/z = 530 [M]⁺. The 4-chloro substitution may enhance halogen bonding but reduces solubility compared to the target’s unsubstituted benzamide .
N-(2-amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide () Structure: Shares the 3-(trifluoromethyl)benzamide core and 4-methylpiperazine. Synthesis: Prepared via coupling of 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoyl chloride with 1,2-diamino-3-nitrobenzene.
N-(2,4-dimethylphenyl)-2-(4-propan-2-ylphenyl)-1,3-thiazolidine-3-carboxamide ()
- Structure : Features a thiazolidine-carboxamide scaffold with bulky aryl substituents.
- Comparison : The absence of a piperazine or trifluoromethyl group limits direct structural overlap, but the carboxamide linkage highlights the importance of hydrogen-bonding motifs in target binding .
Data Table: Comparative Properties of Selected Compounds
Key Research Findings
- Role of Trifluoromethyl Group : In compound 8b (), the trifluoromethyl group increases hydrophobicity, which correlates with improved membrane permeability but may reduce aqueous solubility. This trend likely applies to the target compound as well .
- Pyrrole vs. Pyridine : The target’s 1-methylpyrrole moiety may confer stronger π-π stacking than pyridine-containing analogs (e.g., 8b), which could influence binding affinity in aromatic-rich pockets .
Q & A
Q. What synthetic strategies are recommended for constructing the core scaffold of this compound?
The compound’s synthesis typically involves multi-step reactions, including:
- Amide bond formation : Use of coupling agents like HBTU or BOP with EtN in THF to activate carboxylic acids for nucleophilic attack by amines .
- Piperazine functionalization : Alkylation or reductive amination to introduce the 4-methylpiperazine moiety, often under basic conditions (e.g., KCO) .
- Purification : Silica gel column chromatography (e.g., hexane/EtOAc gradients) and recrystallization for intermediates and final products . Key considerations: Optimize reaction time (e.g., 12–24 hours for coupling) and stoichiometric ratios to minimize byproducts.
Q. How can structural confirmation be rigorously validated?
- NMR spectroscopy : Analyze H and C NMR to verify substituent integration and stereochemistry. For example, the trifluoromethyl group ( ~120–125 ppm in C) and pyrrole protons ( 6.2–6.5 ppm in H) should align with expected shifts .
- Mass spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H] peak matching theoretical mass) and HRMS for exact mass validation .
- Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents : DMF or DMSO for initial dissolution (0.1–1 mM).
- Aqueous stability : Test in PBS (pH 7.4) with <5% degradation over 24 hours at 37°C. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Modular substitutions : Replace the trifluoromethyl group with Cl, Br, or CFO to assess electronic effects on target binding. Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Piperazine variants : Compare 4-methylpiperazine with morpholine or thiomorpholine to evaluate steric and electronic impacts on pharmacokinetics .
- Biological assays : Pair SAR with in vitro assays (e.g., enzyme inhibition IC) to identify critical pharmacophores.
Q. What computational methods are suitable for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against hypothesized targets (e.g., kinases, GPCRs). Validate with MD simulations (GROMACS) to assess stability .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
Q. How can metabolic stability be assessed in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify potential drug-drug interactions .
Q. What analytical techniques resolve conflicting spectral data (e.g., NMR vs. MS)?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperazine CH groups) .
- High-resolution mass spectrometry : Differentiate isobaric impurities (e.g., Cl vs. CF substituents) .
- X-ray crystallography : Confirm absolute configuration if chiral centers are present .
Methodological Notes
- Contradiction handling : If synthetic yields vary (e.g., 40–61% in similar compounds ), optimize stoichiometry (1.2 eq. coupling agent) or switch to microwave-assisted synthesis for faster kinetics.
- Data reproducibility : Standardize purification protocols (e.g., identical column dimensions, solvent batches) to minimize variability in melting points or NMR shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
